Cas no 1198112-14-9 (methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate)

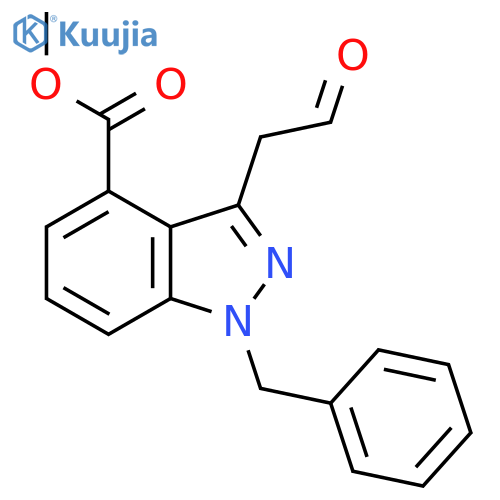

1198112-14-9 structure

商品名:methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate

CAS番号:1198112-14-9

MF:C18H16N2O3

メガワット:308.331244468689

CID:5271529

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-benzyl-3-(2-oxoethyl)indazole-4-carboxylate

- 1H-Indazole-4-carboxylic acid, 3-(2-oxoethyl)-1-(phenylmethyl)-, methyl ester

- methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate

-

- インチ: 1S/C18H16N2O3/c1-23-18(22)14-8-5-9-16-17(14)15(10-11-21)19-20(16)12-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3

- InChIKey: UUNLKDYNIUTWAS-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC=CC2=C1C(CC=O)=NN2CC1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 423

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 61.2

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-100mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 100mg |

¥962.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-500.0mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 500.0mg |

¥2130.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1.0g |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 1.0g |

¥3198.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-500mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 500mg |

¥2130.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1G |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 1g |

¥ 3,201.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-1g |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 1g |

¥3198.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-250mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 250mg |

¥1279.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-250.0mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 250.0mg |

¥1279.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1777-100.0mg |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate |

1198112-14-9 | 95% | 100.0mg |

¥962.0000 | 2024-07-28 |

methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1198112-14-9 (methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 152840-81-8(Valine-1-13C (9CI))

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1198112-14-9)methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate

清らかである:99%/99%/99%

はかる:250.0mg/500.0mg/1.0g

価格 ($):160.0/267.0/401.0